5-Hydroxypyridine-2-sulfonamide
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Overview
Description
5-Hydroxypyridine-2-sulfonamide is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxyl group at the 5-position and a sulfonamide group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-2-sulfonamide typically involves the sulfonation of 5-hydroxypyridine. One common method includes the reaction of 5-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: Formation of 5-pyridone-2-sulfonamide.
Reduction: Formation of 5-hydroxypyridine-2-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-2-sulfonamide primarily involves its interaction with biological molecules through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
5-Hydroxypyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Amino-5-hydroxypyridine: Contains an amino group at the 2-position instead of a sulfonamide group.
Uniqueness
5-Hydroxypyridine-2-sulfonamide is unique due to its combination of a hydroxyl group and a sulfonamide group on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
5-hydroxypyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFDEXJNVBFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243461-98-4 |
Source
|
Record name | 5-hydroxypyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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